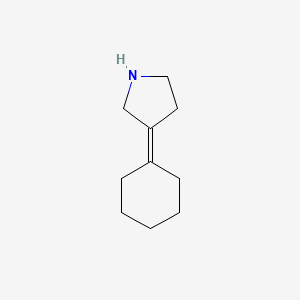
3-环己叉亚烷基吡咯烷
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives like 3-Cyclohexylidenepyrrolidine often involves reactions of azomethine ylides and related 1,3-dipoles . Formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes are also utilized . Photoredox catalysis has been used to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
3-Cyclohexylidenepyrrolidine contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are often centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .科学研究应用
合成方法
- 3-芳叉亚烷基吡咯烷的合成:研究详细介绍了合成 3-芳叉亚烷基吡咯烷(包括 3-环己叉亚烷基吡咯烷)的各种方法。这些方法包括对 1-吡咯啉(吡咯烷)环的修饰,以及不饱和非环状前体的分子内和分子间环化 (Смолобочкин & Газизов, 2019).
化学反应
- 1,3-偶极环加成反应:该化合物与 N-金属化偶氮甲叉叶立德发生区域选择性 1,3-偶极环加成反应,导致螺吡咯烷衍生物的形成 (Subramaniyan & Raghunathan, 2001).
- 脱羧催化剂:与 3-环己叉亚烷基吡咯烷在结构上相关的 2-环己烯-1-酮已被用作 α-氨基酸脱羧的催化剂,证实了其在促进重要化学转化中的作用 (Hashimoto et al., 1986).
结构研究
- 3-酰基吡咯烷-2,4-二酮的互变异构体研究:已经对与 3-环己叉亚烷基吡咯烷相关的 3-酰基吡咯烷-2,4-二酮的结构和互变异构体组成进行了研究。这包括研究 α-环吡咯酮酸和丁唑酮酸等生物活性化合物 (Nolte et al., 1980).
在药物合成中的应用
- 抗糖尿病化合物的合成:该化合物已被用于合成具有潜在抗糖尿病活性的新型二螺吡咯烷。这是通过涉及 5-芳叉亚烷基-1,3-噻唑烷-2,4-二酮衍生物的环加成反应实现的 (Murugan et al., 2009).
高级化学合成
- 环金属化反应:该化合物以 2,5-二苯基吡咯烷等变体形式参与了与过渡金属的环金属化反应,表明其在复杂有机金属合成中的效用 (Barloy et al., 2011).
抗菌和抗增殖活性
- 抗菌和抗增殖剂:研究探索了高度功能化的螺吡咯烷-恶唑吲哚的合成,显示出显着的抗菌活性。这表明 3-环己叉亚烷基吡咯烷在新型抗菌和抗增殖剂的开发中具有潜在应用 (Kathirvelan et al., 2015).
蛋白质中的疏水相互作用
- 蛋白质相互作用模型:与 3-环己叉亚烷基吡咯烷相关的 N-环己基-2-吡咯烷酮可用作研究蛋白质中疏水相互作用的模型,这对于理解蛋白质结构和功能至关重要 (Lawson et al., 1984).
安全和危害
作用机制
The biological activity of these compounds is often due to their interaction with various targets in the body, leading to changes in cellular function and biochemistry. The specific targets and modes of action can vary widely depending on the specific structure and properties of the compound .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can significantly impact their bioavailability and therapeutic effects .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy .
生化分析
Biochemical Properties
3-Cyclohexylidenepyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 involves the hydroxylation of the C-H bond of the pyrrolidine derivative, leading to the formation of hydroxylated intermediates . Additionally, 3-Cyclohexylidenepyrrolidine can form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 3-Cyclohexylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclohexylidenepyrrolidine can modulate the activity of signaling pathways such as the NF-kappa B pathway, which plays a crucial role in inflammation and immune responses . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These interactions can result in alterations in cellular metabolism, including changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
At the molecular level, 3-Cyclohexylidenepyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the hydroxylation of the pyrrolidine ring . This reaction is facilitated by the high-valent oxo-iron species in the active site of the enzyme. Additionally, 3-Cyclohexylidenepyrrolidine can inhibit or activate other enzymes by binding to their active sites or allosteric sites, resulting in changes in their catalytic activity . These interactions can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Cyclohexylidenepyrrolidine can change over time in laboratory settings. Studies have shown that the stability and degradation of 3-Cyclohexylidenepyrrolidine can influence its long-term effects on cellular function . In in vitro studies, the compound has been observed to degrade over time, leading to a decrease in its activity. In in vivo studies, the long-term effects of 3-Cyclohexylidenepyrrolidine on cellular function have been linked to its stability and degradation products . These temporal effects are important considerations for the use of 3-Cyclohexylidenepyrrolidine in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Cyclohexylidenepyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, including the modulation of signaling pathways and gene expression . At high doses, 3-Cyclohexylidenepyrrolidine can exhibit toxic or adverse effects, such as cellular toxicity and organ damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of 3-Cyclohexylidenepyrrolidine in animal models.
Metabolic Pathways
3-Cyclohexylidenepyrrolidine is involved in various metabolic pathways, including those related to amino acid and lipid metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of metabolites. For example, 3-Cyclohexylidenepyrrolidine can modulate the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . These interactions highlight the role of 3-Cyclohexylidenepyrrolidine in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of 3-Cyclohexylidenepyrrolidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cellular membranes by lipid transfer proteins, which facilitate its movement between different cellular compartments . Additionally, 3-Cyclohexylidenepyrrolidine can bind to specific proteins, influencing its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the cellular effects of 3-Cyclohexylidenepyrrolidine.
Subcellular Localization
The subcellular localization of 3-Cyclohexylidenepyrrolidine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 3-Cyclohexylidenepyrrolidine within cells . These localization mechanisms are crucial for the compound’s function and activity in biochemical processes.
属性
IUPAC Name |
3-cyclohexylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNJMRXMAQUVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



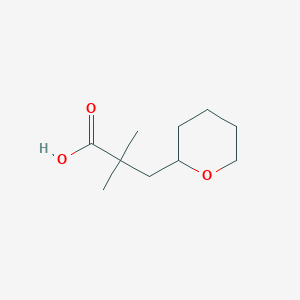

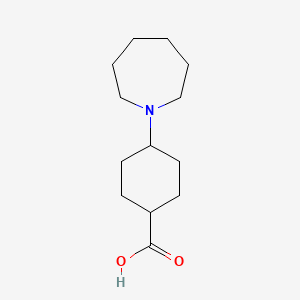

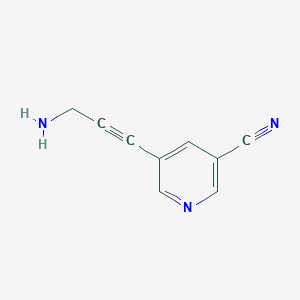
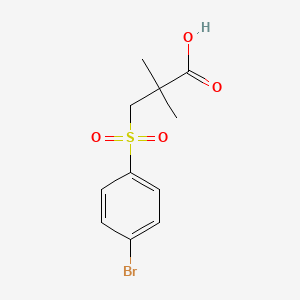
![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)
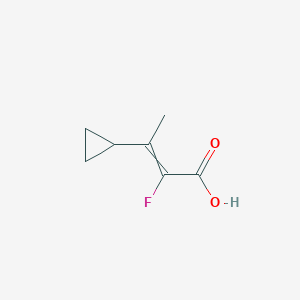
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)


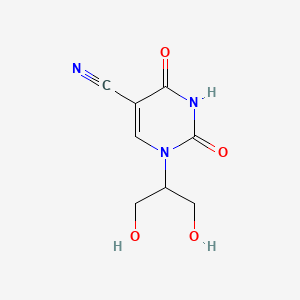
![N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1470529.png)